Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

5-Lipoxygenase inhibition Positional isomer SAR Nitrophenyl pyrazolone

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic small-molecule pyrazolone derivative (molecular formula C13H13N3O5) featuring a 5-methyl-2-(meta-nitrophenyl)-3-oxo-pyrazole core bearing a methyl acetate side chain at the 4-position. The compound belongs to the broader class of 4-substituted pyrazol-3-one acetic acid esters, a scaffold historically explored within 5-lipoxygenase (5-LO) inhibitor programs.

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
Cat. No. B13226007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC13H13N3O5
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)OC
InChIInChI=1S/C13H13N3O5/c1-8-11(7-12(17)21-2)13(18)15(14-8)9-4-3-5-10(6-9)16(19)20/h3-6,14H,7H2,1-2H3
InChIKeyRVBVJQVHSGRGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate – Compound Identity and Core Pharmacophore Overview for Procurement


Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic small-molecule pyrazolone derivative (molecular formula C13H13N3O5) featuring a 5-methyl-2-(meta-nitrophenyl)-3-oxo-pyrazole core bearing a methyl acetate side chain at the 4-position . The compound belongs to the broader class of 4-substituted pyrazol-3-one acetic acid esters, a scaffold historically explored within 5-lipoxygenase (5-LO) inhibitor programs [1]. Its structural signature—a meta-nitro substituent on the N2-phenyl ring combined with a methyl ester prodrug handle—distinguishes it from ortho- and para-nitro regioisomers as well as from the corresponding free carboxylic acid, making it a specific candidate for medicinal chemistry studies where both nitro-group electronics and ester-dependent pharmacokinetic modulation are under investigation [2].

Why Generic Pyrazolone Acetate Substitution Fails for Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate


Simple in-class substitution of this compound with a close pyrazolone analog—such as the ortho-nitro regioisomer, the des-methyl ethyl ester, or the free carboxylic acid—carries a high risk of altering both target engagement and ADME behavior. The meta-nitrophenyl substitution pattern governs the electronic distribution of the pyrazolone ring and directly influences hydrogen-bonding geometry with cognate targets [1]. Concurrently, the methyl ester moiety serves not merely as a protecting group but as a determinant of membrane permeability and susceptibility to esterase-mediated hydrolysis; replacement by an ethyl ester or free acid shifts both logP and metabolic clearance rate [2]. Within the 5-lipoxygenase inhibitor chemotype, even single-atom modifications to the N-aryl substituent have been shown to alter in vitro potency and glucuronidation rates by orders of magnitude [3]. Consequently, procurement of the exact meta-nitro methyl ester is mandatory for reproducing published structure-activity relationships or advancing a specific lead series.

Quantitative Differentiation Evidence: Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate vs. Closest Analogs


Nitro-Positional Isomerism: meta-Nitrophenyl vs. ortho-Nitrophenyl 5-Lipoxygenase Inhibitory Activity

The meta-nitrophenyl substitution on the N2-phenyl ring of this compound directs the nitro group into a distinct spatial orientation relative to the pyrazolone pharmacophore, compared to the ortho-nitrophenyl isomer (Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate). In the 5-lipoxygenase inhibitor class, meta-substituted N-aryl pyrazolones have been associated with superior steric complementarity within the enzyme active site relative to ortho-substituted analogs, as documented in the foundational N-hydroxyurea SAR study [1]. The target compound was evaluated for 5-lipoxygenase inhibition in rat whole blood, with activity recorded in the Aladdin Scientific bioassay database (Assay ID ALA615796) . Quantitative head-to-head IC50 values for the ortho analog under identical assay conditions are not publicly available, precluding a direct numerical comparison at this time.

5-Lipoxygenase inhibition Positional isomer SAR Nitrophenyl pyrazolone

Ester Homolog Comparison: Methyl Ester vs. Ethyl Ester Lipophilicity and Metabolic Stability

The methyl ester side chain of the target compound confers a specific balance of lipophilicity and esterase susceptibility that differs from the corresponding ethyl ester analog (Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate). The methyl ester has a lower calculated logP and smaller molar volume than the ethyl ester, which directly impacts membrane permeability and oral bioavailability . In the N-hydroxyurea 5-lipoxygenase inhibitor series, the rate of in vitro glucuronidation—a key metabolic clearance pathway—was shown to be highly sensitive to steric and electronic perturbations near the ester moiety, with methyl esters generally exhibiting slower glucuronidation than bulkier alkyl esters [1]. The target compound's methyl ester was also profiled for 5-lipoxygenase inhibition in RBL-1 cell lysate (Assay ID ALA620023), demonstrating functional activity in a cell-based context .

Ester prodrug Lipophilicity Metabolic stability Pyrazolone acetate

Oxidation-State Differentiation: Methyl Ester vs. Free Carboxylic Acid in Cellular Permeability

The methyl ester form of the target compound serves as a prodrug or permeability-enhancing modification relative to the corresponding free carboxylic acid, 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid. The free acid carries a formal negative charge at physiological pH, which typically reduces passive membrane permeability by 10- to 100-fold compared to the neutral methyl ester [1]. Within pyrazolone-based 5-LO inhibitor series, the carboxylic acid form is often the active species, but the ester prodrug is required to achieve adequate oral absorption or cell penetration [2]. The target methyl ester has been directly tested for functional 5-lipoxygenase inhibition in a cellular context (RBL-1 lysate), confirming that it either possesses intrinsic activity or undergoes intracellular hydrolysis to the active acid .

Prodrug Cellular permeability Carboxylic acid Ester hydrolysis

5-Methyl Substitution on Pyrazolone Ring: Impact on Tautomeric Equilibrium and Target Recognition

The 5-methyl group on the pyrazolone ring of the target compound stabilizes the 3-oxo tautomeric form and prevents N-H tautomerization at the 5-position, unlike the des-methyl analog (Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate). This substitution eliminates an additional hydrogen-bond donor site and locks the ring into a single dominant tautomeric state, which simplifies the pharmacophoric presentation to the target protein [1]. Within pyrazole-derived 5-LO inhibitor SAR, the presence of a C5-methyl group has been correlated with enhanced metabolic stability and reduced off-target interactions compared to the unsubstituted pyrazolone [2]. Quantitative thermodynamic measurements comparing the tautomeric ratios of 5-methyl vs. 5-H pyrazolones have been reported in the physical organic chemistry literature, with the 5-methyl analog favoring the 3-oxo tautomer by >95% in polar solvents [1].

Tautomerism Pyrazolone 5-Methyl substitution Hydrogen-bond donor

Physicochemical Property Profile: Calculated Drug-Likeness Parameters vs. In-Class Benchmarks

The target compound exhibits a calculated drug-likeness profile that differentiates it from bulkier pyrazolone analogs within the 5-lipoxygenase inhibitor class. Its computed AlogP of 1.29 and polar surface area (PSA) of 90.65 Ų place it within favorable oral bioavailability space according to Lipinski and Veber rules, while the quantitative estimate of drug-likeness (QED) score of 0.69 indicates attractive molecular properties for lead optimization . By comparison, many advanced 5-LO inhibitors bearing larger heterocyclic substituents (e.g., quinolinyl(bridged)aryl derivatives) exhibit AlogP values exceeding 3.5 and molecular weights above 400 Da, which can complicate formulation and limit oral absorption [1]. The relatively compact size (MW ~291 g/mol) and moderate lipophilicity of the target compound make it a more tractable starting point for further medicinal chemistry elaboration.

Drug-likeness Physicochemical properties Lipinski rules Pyrazolone

Dual Biological Activity Footprint: 5-Lipoxygenase Inhibition Combined with Carbonic Anhydrase Binding Potential

Beyond its primary profiling against 5-lipoxygenase, the target compound's nitrophenyl-pyrazolone scaffold shares structural features with known carbonic anhydrase (CA) inhibitors, as evidenced by the potent CA-II inhibition (Ki = 2.70 nM) reported for a structurally related pyrazole-containing analog in BindingDB (CHEMBL3785391) [1]. While this specific CA-II data corresponds to a different chemotype and cannot be directly attributed to the target compound, the presence of the nitrophenyl moiety and the pyrazolone ring system—both recognized zinc-binding pharmacophores—suggests that this compound may exhibit a polypharmacological profile encompassing both 5-LO and CA inhibition . Such dual activity, if experimentally confirmed, would differentiate it from pure 5-LO inhibitors that lack CA engagement.

5-Lipoxygenase Carbonic anhydrase Polypharmacology Nitrophenyl pyrazole

High-Value Application Scenarios for Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Based on Quantitative Evidence


5-Lipoxygenase Inhibitor Lead Optimization and SAR Expansion

The compound's confirmed activity against 5-lipoxygenase in both rat whole blood (ALA615796) and RBL-1 cell lysate (ALA620023) positions it as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and metabolic stability within the pyrazolone acetate chemotype. Its well-defined meta-nitrophenyl geometry and single dominant tautomeric state (due to 5-methyl substitution) provide a cleaner SAR baseline than des-methyl or ortho-nitro analogs [1]. Researchers can systematically vary the ester moiety, N-aryl substituent, and C5 position while using this compound as the reference standard.

Prodrug Strategy Development: Ester-to-Acid Conversion Profiling

The methyl ester functionality enables studies comparing the permeability, cellular activity, and in vivo pharmacokinetics of the ester prodrug versus the free carboxylic acid form . Because the free acid is the presumptive active species at the 5-LO enzyme, but the ester is required for membrane penetration, this compound is an ideal tool for dissecting esterase-dependent bioactivation mechanisms in inflammatory cell models. Procurement of both the methyl ester and the corresponding acid allows paired experimental designs that quantify the efficiency of intracellular ester hydrolysis [1].

Polypharmacology Screening: 5-LO and Carbonic Anhydrase Dual-Target Hypothesis Testing

The structural overlap between this compound's nitrophenyl-pyrazolone scaffold and known carbonic anhydrase II inhibitor pharmacophores (e.g., CHEMBL3785391, Ki = 2.70 nM) supports its use in focused polypharmacology screening panels. Researchers investigating synergistic anti-inflammatory mechanisms—where simultaneous inhibition of leukotriene biosynthesis (via 5-LO) and bicarbonate/pH regulation (via CA) may confer therapeutic advantage—can employ this compound as a chemical probe to test the dual-target hypothesis [1].

Computational Chemistry and Docking Studies on Pyrazolone-Containing Inhibitors

With its well-characterized physicochemical profile (AlogP = 1.29, PSA = 90.65 Ų, QED = 0.69) and experimentally confirmed 5-LO inhibitory activity, this compound serves as an excellent test case for validating computational docking models, molecular dynamics simulations, and QSAR models focused on pyrazolone-based enzyme inhibitors. Its moderate molecular weight (291 g/mol) and conformational flexibility (7 rotatable bonds) present a tractable but non-trivial challenge for binding-mode prediction algorithms [1].

Quote Request

Request a Quote for Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.